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molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No. B051970
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Patent
US05817827

Procedure details

A suspension of 10 mmol of 3,5-difluorobenzamide and 25 mmol of triethylamine-sulphur trioxide in 30 ml of triethylamine was stirred at 89° C. for 1 hour. The working up was effected as described under Example 1a). Yield: 85.7% of theory.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([NH2:7])=O.C(N(CC)CC)C.S(=O)(=O)=O>C(N(CC)CC)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=C(C1)F
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)N(CC)CC.S(=O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
89 °C
Stirring
Type
CUSTOM
Details
was stirred at 89° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=C(C#N)C=C(C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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